5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and an isoquinolinone core
Preparation Methods
The synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves multiple steps. The synthetic route typically starts with the preparation of the benzylpiperidine intermediate, followed by its coupling with an isoquinolinone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand for various receptors. In medicine, this compound is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer’s disease. Industrial applications include its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
When compared to similar compounds, 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one stands out due to its unique structural features and multifaceted applications. Similar compounds include (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one and N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide. These compounds share the benzylpiperidine moiety but differ in their core structures and specific functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-26-16-13-21-22(25(26)29)9-6-10-23(21)30-18-24(28)27-14-11-20(12-15-27)17-19-7-4-3-5-8-19/h3-10,20H,2,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRZDCLYPPQQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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